3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this intermediate is esterified with 4-methoxybenzoic acid to yield the target compound .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a different methyl group position.
3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Another positional isomer.
Uniqueness
3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
765907-74-2 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-17-5-3-7-21(13-17)30-16-23(27)26-25-15-18-6-4-8-22(14-18)31-24(28)19-9-11-20(29-2)12-10-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
FYOWKQYVBSDANZ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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